molecular formula C7H9NO2 B8387549 N-(3-Hydroxymethylphenyl)hydroxylamine

N-(3-Hydroxymethylphenyl)hydroxylamine

Cat. No. B8387549
M. Wt: 139.15 g/mol
InChI Key: YWDYEHYGVGRNHM-UHFFFAOYSA-N
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Patent
US04758669

Procedure details

To a solution of 3-nitrobenzyl alcohol (90) (1.53 g, 10 mmol) and NH4Cl (1.3 g, 24.3 mmol) in 86% aqueous ethanol (88 mL) was added zinc powder (2.6 g, 39.8 mmol). The resulting mixture was stirred vigorously at room temperature for 50 min. The mixture was filtered, and the solvent was poured into dichloromethane (450 mL). The solution was washed with water (10 mL) and dried (MgSO4), and the solvent was concentrated to about 15 mL with a rotary evaporator. The resulting solution was used in subsequent reactions without further purifications.
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][OH:8])([O-])=[O:2].[NH4+].[Cl-]>C(O)C.[Zn]>[OH:8][CH2:7][C:6]1[CH:5]=[C:4]([NH:1][OH:2])[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CO)C=CC1
Name
Quantity
1.3 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
88 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously at room temperature for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the solvent was poured into dichloromethane (450 mL)
WASH
Type
WASH
Details
The solution was washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated to about 15 mL with a rotary evaporator

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
Smiles
OCC=1C=C(C=CC1)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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